molecular formula C25H21F2N5O2S B11423856 3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11423856
M. Wt: 493.5 g/mol
InChI Key: TZIMTJMLXWDOJN-UHFFFAOYSA-N
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Description

3-Fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core consists of a benzene ring (the “benz” part) with a 3-fluoro substituent.
  • Attached to the benzene ring, we find a triazole ring (the “triazol” part) with a carbamoyl group and a methylthio group.
  • The whole molecule is capped off with an amide group (the “amide” part).

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps, including Suzuki–Miyaura cross-coupling reactions. Specifically, boron reagents play a crucial role in these couplings . The general process includes oxidative addition and transmetalation steps. For example, the boronic acid derivative 3-fluorophenylboronic acid can be used as a starting material .

Industrial Production: While I don’t have specific details on large-scale industrial production, the compound can likely be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include palladium catalysts, bases, and electrophiles.

Major Products: The specific products formed depend on the reaction conditions. For example:

  • Oxidation might lead to the formation of an N-oxide.
  • Reduction could yield an amine derivative.
  • Substitution reactions may replace functional groups.

Scientific Research Applications

Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

Biology and Medicine:
  • It could serve as a pharmacophore for drug design due to its unique structure.
  • Biological assays may reveal its interactions with proteins or enzymes.
Industry:
  • The compound might find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, its combination of features (fluorine, triazole, amide) sets it apart. Researchers would compare it to related molecules to understand its uniqueness.

Properties

Molecular Formula

C25H21F2N5O2S

Molecular Weight

493.5 g/mol

IUPAC Name

3-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C25H21F2N5O2S/c1-16-6-4-9-19(12-16)32-22(14-28-24(34)17-7-5-8-18(26)13-17)30-31-25(32)35-15-23(33)29-21-11-3-2-10-20(21)27/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)

InChI Key

TZIMTJMLXWDOJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)CNC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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